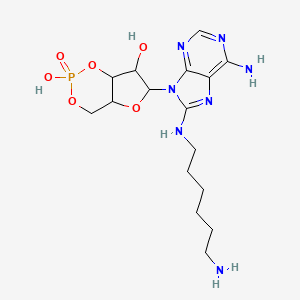

8-AHA-cAMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H26N7O6P |

|---|---|

Molecular Weight |

443.40 g/mol |

IUPAC Name |

6-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21) |

InChI Key |

WCWLOZYNRVLFOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

Origin of Product |

United States |

Foundational & Exploratory

8-AHA-cAMP: A Technical Guide to a Selective PKA Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP) that serves as a valuable tool for the selective activation of cAMP-dependent protein kinase (PKA). Its unique site-selectivity, metabolic stability, and potential for immobilization make it an indispensable reagent in the study of PKA signaling pathways and for the development of novel therapeutics targeting this critical kinase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations of its role in cellular signaling.

Mechanism of Action and Selectivity

PKA is a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits.[1] There are two major types of PKA holoenzymes, type I (PKA-I) and type II (PKA-II), which are defined by their R subunit isoforms (RIα, RIβ, RIIα, and RIIβ).[2] Each R subunit contains two distinct cAMP-binding domains, designated site A and site B.

This compound exhibits a preference for binding to site B of the PKA type I regulatory subunits (RIα and RIβ).[3][4] This site-selectivity is a key feature of this compound. While it can activate PKA on its own, its primary utility lies in its synergistic activation of PKA-I when used in combination with a cAMP analog that selectively binds to site A, such as 8-piperidino-cAMP (8-PIP-cAMP).[3] This synergistic activation allows for the specific and potent stimulation of PKA type I, enabling researchers to dissect the distinct downstream signaling pathways of PKA-I versus PKA-II.[5]

In contrast to its effects on PKA, this compound has been reported to have poor affinity for other cAMP effectors like the Exchange Protein directly Activated by cAMP (Epac).[6] This selectivity is crucial for isolating the effects of PKA activation from those of other cAMP-mediated pathways.

Data Presentation: Binding Affinities and Activation Constants

The following table summarizes the available quantitative data for the binding and activation of PKA and Epac by this compound. It is important to note that obtaining a complete and consistent dataset across all isoforms from a single source is challenging. The presented data is a compilation from various studies and methodologies, and direct comparisons should be made with caution.

| Target | Parameter | Value | Notes |

| PKA RIα | Kd | ~1.5 µM | Estimated from synergistic activation studies. |

| PKA RIβ | - | - | Data not readily available. |

| PKA RIIα | - | - | Data not readily available. |

| PKA RIIβ | - | - | Data not readily available. |

| Epac1 | Kd | >100 µM | Significantly lower affinity compared to PKA. |

| Epac2 | - | - | Data not readily available, but expected to have low affinity. |

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. Ka (Activation Constant): The concentration of an agonist that produces 50% of the maximal activation.

- Data not readily available in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Determining Kd

This protocol describes a method to determine the dissociation constant (Kd) of this compound for PKA regulatory subunits using a competitive radioligand binding assay.[7][8][9][10]

Materials:

-

Purified recombinant PKA regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ)

-

[³H]-cAMP (radioligand)

-

This compound (unlabeled competitor)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Prepare a series of dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add a fixed concentration of purified PKA regulatory subunit.

-

Add a fixed, low concentration of [³H]-cAMP (typically below its Kd) to each well.

-

Add the varying concentrations of this compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled cAMP (non-specific binding).

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of [³H]-cAMP and Kd_L is its dissociation constant.

In Vitro PKA Kinase Activity Assay (FRET-based)

This protocol describes a non-radioactive method to measure PKA kinase activity in vitro using a FRET-based biosensor.[11][12][13][14]

Materials:

-

Purified PKA holoenzyme or catalytic subunit

-

FRET-based PKA biosensor (e.g., AKAR4)

-

This compound

-

ATP

-

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Fluorescence plate reader capable of measuring FRET

Procedure:

-

Prepare a stock solution of the FRET-based PKA biosensor in Kinase Reaction Buffer.

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer.

-

In a 96-well black plate, add the PKA holoenzyme and the FRET biosensor to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no activator.

-

Initiate the kinase reaction by adding a fixed concentration of ATP to each well.

-

Immediately place the plate in the fluorescence plate reader and measure the FRET ratio (e.g., YFP/CFP emission) over time.

-

The rate of change in the FRET ratio is proportional to the PKA kinase activity.

-

Plot the initial rate of the reaction as a function of the this compound concentration to determine the activation constant (Ka).

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general workflow for analyzing the binding kinetics of this compound to PKA regulatory subunits using SPR.[2][7][11][15][16][17]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS)

-

Purified PKA regulatory subunit isoforms

-

This compound

-

Running Buffer: HBS-EP+ (or similar)

Procedure:

-

Immobilize the PKA regulatory subunit onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in Running Buffer.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate, allowing for association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Record the sensorgrams for each concentration.

-

Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Visualizations

PKA Activation Signaling Pathway

Caption: Canonical and this compound-mediated PKA activation pathways.

Experimental Workflow for Characterizing this compound

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolog.de [biolog.de]

- 5. ahajournals.org [ahajournals.org]

- 6. PKA Substrates [esbl.nhlbi.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. revvity.com [revvity.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Specificity of 8-AHA-cAMP: A Technical Guide to its Site-Selectivity for Protein Kinase A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the site-selectivity of 8-aminohexylamino-cAMP (8-AHA-cAMP) for the regulatory subunits of cAMP-dependent protein kinase (PKA). Understanding this selectivity is crucial for the development of targeted therapeutics and research tools aimed at modulating PKA signaling pathways. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the structural basis for the selective interaction of this compound with PKA.

Introduction to PKA and Site-Selectivity

Cyclic AMP-dependent protein kinase (PKA) is a key enzyme in cellular signal transduction, mediating the effects of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released and become catalytically active, phosphorylating a wide range of substrate proteins and thereby regulating numerous cellular processes.[1][2]

There are two major types of PKA, type I and type II, distinguished by their regulatory subunits (RI and RII, respectively), each with α and β isoforms (RIα, RIβ, RIIα, RIIβ). Each R subunit contains two tandem cAMP-binding domains, designated A and B. The binding of cAMP to these sites is cooperative and leads to the activation of the kinase. The structural and sequential differences between these four cAMP-binding domains (AI, BI, AII, and BII) allow for the development of cAMP analogs with site- and isoform-selectivity.

This compound is a well-established cAMP analog that exhibits a significant preference for binding site B of the PKA type I regulatory subunit (RI).[3][4] This selectivity makes it a valuable tool for studying the specific roles of PKA I and for the synergistic activation of this isoform when used in combination with a site A-selective analog.[3][4][5]

Quantitative Analysis of this compound Binding to PKA Regulatory Subunits

The site-selectivity of this compound and other 8-substituted cAMP analogs has been quantitatively assessed using various techniques, primarily through the determination of dissociation constants (Kd) for each binding site. The following tables summarize the binding affinities of cAMP and 8-substituted analogs for the A and B sites of PKA RI and RII subunits. This data is crucial for understanding the degree of selectivity.

Table 1: Binding Affinities (Kd, nM) of cAMP and 8-Substituted Analogs to PKA RI Subunit

| Compound | Site A (RI) | Site B (RI) | Selectivity (Site A / Site B) |

| cAMP | 100 | 30 | 3.3 |

| 8-AH-cAMP* | 150 | 5 | 30 |

| This compound | Data not directly available, but preference for site B of RI is well-documented.[3][4] |

*Note: 8-aminohexyl-cAMP (8-AH-cAMP) is structurally very similar to this compound and its binding data provides a strong indication of the selectivity of this compound. The longer hexylamino chain in this compound is not expected to significantly alter the site preference.

Table 2: Binding Affinities (Kd, nM) of cAMP and 8-Substituted Analogs to PKA RII Subunit

| Compound | Site A (RII) | Site B (RII) | Selectivity (Site A / Site B) |

| cAMP | 1200 | 150 | 8 |

| 8-AH-cAMP* | >10000 | 80 | >125 |

*Note: The data for 8-AH-cAMP on RII subunits further highlights the general trend of 8-substituted analogs to favor the B sites.

The data clearly indicates that 8-substituted cAMP analogs, including this compound, exhibit a marked preference for the B sites of both RI and RII subunits, with a particularly strong selectivity for site B of the RI subunit.

Structural Basis of Site-Selectivity

The site-selectivity of this compound for site B of the PKA RI subunit is rooted in the specific molecular interactions between the analog and the amino acid residues lining the binding pocket.

The key determinant for the preferential binding of 8-substituted analogs to site B of RI is the presence of Tyrosine-371 (Tyr371) . This residue is located in a position where it can form favorable interactions with the substituent at the 8-position of the adenine ring. In contrast, the corresponding residue in site A of RI is a Phenylalanine (Phe247). The hydroxyl group of Tyr371 can act as a hydrogen bond donor or acceptor, providing an additional point of interaction for the 8-substituent that is absent in site A.

Furthermore, the pocket accommodating the 8-position of the adenine ring is more spacious and flexible in site B of RI compared to site A of RII, which is known to be very restrictive and does not readily accommodate bulky 8-substituents. Site A of RI, while also able to bind some 8-substituted analogs, does so with lower affinity, suggesting a less optimal fit.

The preference of site BI for substituents with hydrogen bond donor potential near the C8 position further supports the critical role of Tyr371 in accommodating this compound. The amino group of the hexylamino chain of this compound can engage in hydrogen bonding with Tyr371, stabilizing the complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the site-selectivity of this compound for PKA.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics and Affinity

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound for the different PKA regulatory subunits.

Objective: To quantitatively measure the binding kinetics and affinity of PKA regulatory subunits to immobilized this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

This compound

-

Recombinant PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Dissolve this compound in the immobilization buffer to a concentration of 1-5 mM and inject it over the activated surface. The primary amine of the hexylamino chain will form a covalent bond with the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

-

A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of this compound.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the PKA regulatory subunits in running buffer (e.g., ranging from low nM to µM concentrations).

-

Inject the different concentrations of each regulatory subunit over the this compound immobilized surface and the reference surface at a constant flow rate.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between each injection cycle using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary, ensuring that the immobilized ligand is stable.

-

-

Data Analysis:

-

Subtract the sensorgram data from the reference flow cell from the data of the ligand-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

To determine site-selectivity, the experiment can be repeated with mutant PKA R subunits where one of the binding sites (A or B) is inactivated by a point mutation.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of this compound binding to PKA regulatory subunits.

Materials:

-

Isothermal titration calorimeter

-

Recombinant PKA regulatory subunits

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the PKA regulatory subunits against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Fill the sample cell with a solution of the PKA regulatory subunit (e.g., 10-50 µM).

-

Fill the injection syringe with a solution of this compound (e.g., 100-500 µM).

-

Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the sample cell containing the R subunit, while monitoring the heat change after each injection.

-

Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection to obtain a binding isotherm (plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

-

Fit the binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).

-

Visualizations

The following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for determining binding affinity using SPR.

Caption: The canonical PKA signaling pathway.

Caption: A typical workflow for SPR analysis.

Conclusion

This compound is a valuable tool for researchers studying PKA signaling due to its pronounced site-selectivity for site B of the RI subunit. This selectivity, driven by specific molecular interactions within the binding pocket, allows for the targeted investigation of PKA type I function. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of this and other site-selective cAMP analogs. A thorough understanding of the principles and methodologies described herein is essential for the effective application of these powerful chemical probes in both basic research and drug discovery.

References

The Aminohexylamino Spacer: A Linchpin in 8-AHA-cAMP's Function as a Versatile PKA Activator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) has emerged as a pivotal tool in the study of cyclic AMP (cAMP)-mediated signal transduction. Its unique structural modification, the C8-linked aminohexylamino spacer, confers a suite of advantageous properties that distinguish it from the native second messenger and other cAMP analogs. This in-depth technical guide explores the multifaceted role of this spacer in the function of this compound, providing a comprehensive resource for professionals in cellular biology and drug development. We delve into its impact on binding to and activation of cAMP-dependent Protein Kinase A (PKA), its influence on cell permeability, and its utility as a functional handle for experimental manipulation.

The Pivotal Role of the Aminohexylamino Spacer

The defining feature of this compound is the six-carbon aminohexylamino chain attached to the eighth position of the adenine ring. This spacer is not merely a passive linker; it actively modulates the molecule's biochemical and biophysical properties.

Enhanced PKA Isoform-Selective Activation: The aminohexylamino spacer contributes to the selective activation of PKA isoforms. This compound demonstrates a preference for activating the PKA RIα isoform over the RIIβ isoform. This selectivity is crucial for dissecting the distinct downstream signaling pathways mediated by different PKA holoenzymes.

Increased Membrane Permeability: A significant advantage of this compound is its enhanced ability to cross cellular membranes compared to unsubstituted cAMP and some other analogs.[1] This property allows for its direct application to cell-based assays without the need for permeabilization techniques, enabling the study of cAMP signaling in a more physiologically relevant context. The lipophilic nature of the hexyl chain is a key contributor to this increased permeability.

A Functional Handle for Diverse Applications: The terminal primary amine of the aminohexylamino spacer provides a reactive site for a wide array of chemical modifications. This has led to the development of powerful research tools, including:

-

Affinity Chromatography: Immobilization of this compound onto a solid support, such as agarose beads, creates a highly effective affinity matrix for the purification of PKA regulatory subunits and other cAMP-binding proteins.[2][3]

-

Fluorescent Probes: Conjugation of fluorescent dyes to the spacer allows for the direct visualization and quantification of this compound binding to its target proteins using techniques like fluorescence polarization and fluorescence anisotropy.[4]

-

Surface Plasmon Resonance (SPR): Covalent attachment of this compound to SPR sensor chips enables the real-time, label-free analysis of its binding kinetics and affinity for PKA and other interacting partners.[3]

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the function of this compound, providing a comparative overview for researchers.

| Parameter | PKA Isoform | This compound | Reference |

| EC50 (nM) for PKA Activation | RIα | 116 | [4] |

| RIIβ | 197 | [4] |

Table 1: PKA Activation by this compound. This table presents the half-maximal effective concentration (EC50) values for the activation of PKA isoforms RIα and RIIβ by this compound, as determined by a fluorescence anisotropy assay.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available precursor, 8-Bromo-cAMP.

Step 1: Synthesis of 8-Bromo-cAMP

-

Materials: Adenosine-3',5'-cyclic monophosphate (cAMP), bromine, aqueous sodium hydroxide.

-

Procedure:

-

Dissolve cAMP in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of bromine in the same alkaline solution while stirring vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

-

The product, 8-Bromo-cAMP, will precipitate out of solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Conversion of 8-Bromo-cAMP to this compound

-

Materials: 8-Bromo-cAMP, 1,6-hexanediamine, a suitable solvent (e.g., water or a mixture of water and an organic solvent like dioxane).

-

Procedure:

-

Dissolve 8-Bromo-cAMP in the chosen solvent.

-

Add a large excess of 1,6-hexanediamine to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess 1,6-hexanediamine and solvent under reduced pressure.

-

Purify the crude product using column chromatography (e.g., on a DEAE-cellulose column with a triethylammonium bicarbonate buffer gradient) to yield pure this compound.

-

PKA Activation Assay using Fluorescence Anisotropy

This method measures the activation of PKA by monitoring the displacement of a fluorescently labeled inhibitor peptide from the catalytic subunit.[4]

-

Materials:

-

PKA holoenzyme (RIα or RIIβ)

-

Fluorescently labeled PKA inhibitor peptide (e.g., TR-IP20)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM ATP, 0.005% Triton X-100, pH 7.4)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader capable of measuring fluorescence anisotropy.

-

-

Procedure:

-

Prepare a solution of the PKA holoenzyme and the fluorescently labeled inhibitor peptide in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the PKA/inhibitor peptide solution to each well.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.

-

Measure the fluorescence anisotropy of each well using the plate reader.

-

Plot the change in fluorescence anisotropy as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

-

Affinity Chromatography for PKA Regulatory Subunit Purification

This protocol describes the use of this compound immobilized on agarose beads to purify PKA regulatory subunits.[2][3]

-

Materials:

-

This compound-Agarose beads

-

Cell lysate containing PKA

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing a high concentration of cAMP or cGMP)

-

Chromatography column

-

-

Procedure:

-

Pack a chromatography column with this compound-Agarose beads and equilibrate the column with Binding/Wash Buffer.

-

Load the cell lysate onto the column and allow it to flow through by gravity or at a controlled flow rate.

-

Wash the column extensively with Binding/Wash Buffer to remove unbound proteins.

-

Elute the bound PKA regulatory subunits by applying the Elution Buffer to the column.

-

Collect the eluted fractions and analyze them for the presence of the purified protein using SDS-PAGE and Western blotting.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PKA signaling pathway and a typical experimental workflow for studying this compound function.

Caption: The canonical cAMP/PKA signaling pathway.

Caption: Experimental workflow for this compound.

Conclusion

The aminohexylamino spacer at the C8 position of this compound is a critical determinant of its utility as a research tool. It enhances the molecule's ability to activate PKA with isoform selectivity and improves its cell permeability, making it a valuable reagent for in vitro and in vivo studies. Furthermore, the spacer's terminal amine provides a versatile point of attachment for immobilization and fluorescent labeling, enabling a wide range of experimental applications from protein purification to real-time binding analysis. This technical guide provides a foundational understanding of the role of the aminohexylamino spacer and offers practical protocols to aid researchers in leveraging the power of this compound to unravel the complexities of cAMP signaling.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 8-AEA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]

- 3. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Metabolic Stability of 8-AHA-cAMP and cAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the metabolic stability of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) and its parent molecule, cyclic adenosine monophosphate (cAMP). For researchers in drug discovery and cellular signaling, understanding the metabolic fate of cyclic nucleotide analogs is critical for the design of potent, long-acting therapeutic agents. This document summarizes the available data on their respective stability, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Executive Summary

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological responses. Its intracellular concentration and signaling duration are tightly regulated by the action of phosphodiesterases (PDEs), enzymes that catalyze its hydrolysis to adenosine monophosphate (AMP)[1][2]. The therapeutic potential of modulating cAMP signaling is often hampered by the rapid degradation of cAMP itself[3]. This compound, a synthetic analog of cAMP, has been engineered to overcome this limitation. It exhibits significantly enhanced metabolic stability due to its resistance to degradation by PDEs[4]. This increased stability prolongs its intracellular half-life, leading to sustained activation of downstream effectors such as Protein Kinase A (PKA).

Comparative Metabolic Stability: cAMP vs. This compound

| Compound | Key Structural Feature | Susceptibility to PDE Degradation | Intracellular Half-Life | Reference |

| cAMP | Unsubstituted at position 8 | High | Seconds to minutes | [3] |

| This compound | Aminohexylamino group at position 8 | Low to negligible | Significantly longer than cAMP | [4] |

Table 1: Comparative Properties of cAMP and this compound. This table highlights the key differences in structure and metabolic stability between the two molecules.

Signaling Pathways and Mechanism of Action

Both cAMP and this compound exert their primary effects through the activation of Protein Kinase A (PKA). However, the duration of this activation is significantly different due to their differing metabolic stabilities.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein targets, eliciting a cellular response. The signal is terminated by the action of PDEs, which hydrolyze cAMP to AMP[5][6][7][8].

Figure 1: The Canonical cAMP Signaling Pathway. This diagram illustrates the synthesis, action, and degradation of cAMP.

The this compound Signaling Pathway

This compound follows the same initial signaling cascade as cAMP, binding to and activating PKA. The crucial difference lies in its resistance to PDE-mediated degradation. This resistance leads to a prolonged presence of active this compound within the cell, resulting in sustained PKA activation and a more durable cellular response.

Figure 2: The this compound Signaling Pathway. This diagram highlights the resistance of this compound to PDE-mediated degradation, leading to a prolonged signal.

Experimental Protocols for Assessing Metabolic Stability

Determining the metabolic stability of cAMP analogs is crucial for their development as research tools and therapeutic agents. The following outlines a general experimental workflow for comparing the stability of this compound to cAMP.

In Vitro PDE Activity Assay

This assay directly measures the susceptibility of a cyclic nucleotide to enzymatic degradation by a specific phosphodiesterase isoform.

Materials:

-

Recombinant human phosphodiesterase (e.g., PDE4)

-

cAMP and this compound standards

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer, PDE enzyme, and either cAMP or this compound in a 96-well plate.

-

Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the PDE reaction by adding a PDE inhibitor (e.g., IBMX) or by heat inactivation.

-

Add 5'-nucleotidase to the reaction mixture to convert the resulting AMP (from cAMP degradation) into adenosine and inorganic phosphate.

-

Incubate at 37°C to allow for the complete conversion of AMP.

-

Add the phosphate detection reagent and incubate at room temperature to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the rate of hydrolysis for each compound. A significantly lower rate for this compound compared to cAMP indicates greater metabolic stability.

Figure 3: In Vitro PDE Activity Assay Workflow. A flowchart outlining the key steps in assessing the enzymatic degradation of cAMP analogs.

Cellular Half-Life Determination

This experiment assesses the stability of the compounds in a more physiologically relevant context by measuring their persistence within cultured cells.

Materials:

-

Cultured cells (e.g., HEK293T)

-

cAMP and this compound

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

-

Protein assay kit

Protocol:

-

Seed cells in multi-well plates and grow to confluence.

-

Treat the cells with either cAMP or this compound for a defined period to load the cells.

-

Wash the cells extensively with buffer to remove any extracellular compound.

-

At various time points (e.g., 0, 30, 60, 120 minutes), lyse the cells.

-

Collect the cell lysates and determine the intracellular concentration of the respective cyclic nucleotide using a competitive EIA.

-

Normalize the cyclic nucleotide concentration to the total protein content of each sample.

-

Plot the concentration of the cyclic nucleotide over time and calculate the intracellular half-life for both cAMP and this compound.

Figure 4: Cellular Half-Life Determination Workflow. A flowchart detailing the procedure for measuring the intracellular stability of cAMP analogs.

Conclusion

The available evidence strongly indicates that this compound possesses significantly greater metabolic stability than cAMP due to its resistance to phosphodiesterase-mediated hydrolysis. This enhanced stability translates to a prolonged intracellular half-life and sustained activation of downstream signaling pathways. For researchers and drug development professionals, this compound serves as a valuable tool for dissecting cAMP-mediated processes and as a lead compound for the design of novel therapeutics targeting the cAMP signaling cascade. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of the metabolic stability of these and other cyclic nucleotide analogs.

References

- 1. Reactome | cAMP degradation by Phosphodiesterases [reactome.org]

- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. biolog.de [biolog.de]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

Foundational Research on 8-AHA-cAMP and Protein Kinase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) and its interaction with cAMP-dependent Protein Kinase A (PKA). It is designed to be a comprehensive resource, detailing the biochemical properties of this compound, its mechanism of action on PKA, and the experimental methodologies used to characterize this interaction. This guide is intended to support researchers and professionals in the fields of cell signaling, pharmacology, and drug development in their efforts to understand and utilize this important chemical tool.

Introduction to this compound and Protein Kinase A

Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cyclic AMP (cAMP).[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[2] Upon binding of cAMP to the regulatory subunits, a conformational change is induced, leading to the dissociation of the active catalytic subunits.[1][3] These catalytic subunits then phosphorylate a multitude of downstream protein substrates, thereby regulating a wide array of cellular processes, including metabolism, gene transcription, and cell proliferation.[2][4]

This compound is a synthetic analog of cAMP that features an aminohexylamino group at the C8 position of the adenine ring.[5][6] This modification confers several key properties, including increased membrane permeability compared to cAMP and site-selectivity for the regulatory subunits of PKA.[7] Specifically, this compound shows a preference for binding site B of the type I regulatory subunit (RI) of PKA.[7][8] This site-selectivity allows for the synergistic activation of PKA type I when used in combination with other cAMP analogs that target site A.[7][8] Furthermore, the terminal amino group of the hexyl spacer makes this compound a versatile tool for various biochemical applications, including affinity chromatography and surface plasmon resonance (SPR), by enabling its covalent immobilization to solid supports.[5][8][9]

Quantitative Data on this compound and PKA Interaction

The following tables summarize the key quantitative data from foundational research on this compound and its interaction with PKA.

| Parameter | Cell Line | Value | Reference |

| IC50 (Inhibition of Cell Replication) | Proliferating T lymphocytes | More potent than 8-piperidino-cAMP (IC50 = 1100 µM) | [7] |

| IPC-81 cells | 8-fold less potent than in T lymphocytes | [7] |

Table 1: Cellular Potency of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cell lines, indicating its relative potency in inhibiting cell replication.

| PKA Isoform | Ligand | Ka (M⁻¹) | Kd (M) | Reference |

| RIα | This compound | 116 | 197 | [10] |

| RIIβ | This compound | 0.6 | - | [10] |

Table 2: Binding Affinity of this compound for PKA Regulatory Subunit Isoforms. This table provides the association (Ka) and dissociation (Kd) constants for the interaction of this compound with different PKA regulatory subunit isoforms as determined by fluorescence anisotropy.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | 17000 L·mol⁻¹·cm⁻¹ at 273 nm | [8] |

| Lipophilicity (LogP) | 1.34 | [8] |

| Molecular Weight | 443.4 g/mol | [8] |

Table 3: Physicochemical Properties of this compound. This table lists key physicochemical properties of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between this compound and PKA.

Fluorescence Anisotropy Assay for PKA Activation

Fluorescence anisotropy (or fluorescence polarization) is a technique used to measure the binding of molecules in solution.[11][12][13] In the context of PKA, it can be used to screen for compounds that either promote (agonists) or prevent (antagonists) the dissociation of the regulatory and catalytic subunits.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide inhibitor of PKA (like a derivative of the heat-stable protein kinase inhibitor, PKI) tumbles rapidly in solution, resulting in low fluorescence polarization. When the PKA holoenzyme is activated by an agonist like this compound, the catalytic subunits are released and can bind to the fluorescent peptide. This binding event significantly increases the molecular weight of the fluorescent complex, slowing its rotation and leading to an increase in fluorescence polarization.

Protocol:

-

Reagents and Buffers:

-

PKA holoenzyme (RIα or RIIβ isoforms)

-

Fluorescently labeled PKA inhibitor peptide (e.g., TR-IP20)

-

This compound stock solution (dissolved in DMSO or water)

-

Assay Buffer: 50 mM HEPES, 0.005% (v/v) Triton X-100, 2 mM ATP, 10 mM MgCl₂, 2 mM DTT.[10]

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKA holoenzyme (e.g., 6 nM), and the fluorescent peptide (e.g., 3 nM TR-IP20).[10]

-

Add varying concentrations of this compound to the wells of a 384-well black bottom plate.[10]

-

Add the reaction mixture to the wells containing this compound.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 570 nm excitation and 630 nm emission for Texas Red).[10]

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the concentration of this compound.

-

The data can be fitted to a suitable binding model to determine parameters such as the EC50 for PKA activation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is a powerful tool for characterizing the binding of ligands like this compound to proteins such as PKA.[14][15]

Principle: One of the interacting molecules (the ligand, e.g., this compound) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., a PKA regulatory subunit) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By monitoring the association and dissociation phases of the interaction, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Protocol:

-

Immobilization of this compound:

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

-

Dissolve this compound in a suitable buffer (e.g., 100 mM HEPES pH 8) and inject it over the activated surface to achieve covalent coupling via its primary amine.[14]

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of the PKA regulatory subunit (e.g., RIα, RIβ, RIIα, RIIβ) in a suitable running buffer (e.g., Buffer A containing 0.005% P20, 1 mM ATP, and 10 mM MgCl₂).[14]

-

Inject the different concentrations of the R-subunit over the this compound-coupled surface at a constant flow rate.[14]

-

Monitor the association of the R-subunit to the surface.

-

Switch the flow back to the running buffer to monitor the dissociation of the R-subunit.

-

Regenerate the sensor surface between different analyte injections if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to extract the kinetic and affinity constants.

-

Affinity Chromatography for Protein Purification

Principle: A cell lysate or protein mixture containing the target protein (PKA R-subunits) is passed over a column containing the this compound-agarose matrix. The R-subunits bind specifically to the immobilized this compound, while other proteins pass through the column. After washing away non-specifically bound proteins, the purified R-subunits are eluted from the column by changing the buffer conditions, for example, by adding a high concentration of free cAMP or cGMP to compete for binding.

Protocol:

-

Preparation of Affinity Matrix:

-

This compound is covalently coupled to an activated agarose support (e.g., NHS-activated Sepharose). Commercially prepared this compound-agarose is also available.[9]

-

-

Purification Procedure:

-

Pack the this compound-agarose into a chromatography column and equilibrate it with a suitable binding buffer.

-

Prepare a cell lysate containing the PKA R-subunits and clarify it by centrifugation or filtration.

-

Load the clarified lysate onto the equilibrated column.

-

Wash the column extensively with the binding buffer to remove unbound proteins.

-

Elute the bound PKA R-subunits by applying an elution buffer containing a competing ligand, such as cGMP or cAMP.[14]

-

-

Analysis of Purified Protein:

-

The eluted fractions are collected and analyzed for the presence and purity of the PKA R-subunits using techniques such as SDS-PAGE and Western blotting.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PKA signaling pathway and the experimental workflows described above.

Caption: Canonical PKA signaling pathway activation by an extracellular signal.

Caption: Experimental workflow for the Fluorescence Anisotropy assay.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound is a valuable and versatile tool for studying the structure and function of Protein Kinase A. Its site-selectivity for the RI subunit and its suitability for immobilization have made it instrumental in a variety of foundational research studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of PKA in cellular signaling and exploring its potential as a therapeutic target. The continued application of techniques such as fluorescence anisotropy and surface plasmon resonance will undoubtedly lead to a deeper understanding of PKA regulation and the development of novel modulators of its activity.

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. CAMP Dependent Protein Kinase, Catalytic Subunit - Proteopedia, life in 3D [proteopedia.org]

- 3. google.com [google.com]

- 4. Crystal Structures Reveal Hidden Domain Mechanics in Protein Kinase A (PKA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolog.de [biolog.de]

- 6. biorxiv.org [biorxiv.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound BIOLOG Life Science Institute [biolog.de]

- 9. This compound-Agarose BIOLOG Life Science Institute [biolog.de]

- 10. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.fredhutch.org [research.fredhutch.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 14. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Membrane Permeability of 8-AHA-cAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-aminohexylamino-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial second messenger analog utilized in cellular signaling research. Its efficacy is intrinsically linked to its ability to traverse the cell membrane and elicit intracellular effects. This technical guide provides a comprehensive overview of the membrane permeability of this compound, consolidating available data, outlining experimental protocols for its assessment, and detailing its subsequent intracellular signaling pathway.

Introduction to this compound

This compound is a synthetic analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. The structural modification at the 8th position with an aminohexylamino group enhances its membrane permeability compared to its parent molecule, cAMP, and other analogs like 8-ABA-cAMP.[1] This characteristic allows it to be readily taken up by cells, making it a valuable tool for studying cAMP-dependent signaling pathways.

Once inside the cell, this compound selectively activates Protein Kinase A (PKA), a key enzyme in the cAMP signaling cascade.[1][2] Specifically, it shows a preference for site B of the type I regulatory subunit (RI) of PKA.[1][2] This selective activation allows for the targeted investigation of PKA-mediated cellular events. Its biological effects are diverse, including the inhibition of T-lymphocyte proliferation and the modulation of platelet aggregation.[1]

Physicochemical Properties and Membrane Permeability

The ability of a molecule to cross the cell membrane is largely governed by its physicochemical properties, particularly its lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆N₇O₆P | --INVALID-LINK-- |

| Molecular Weight | 443.4 g/mol | --INVALID-LINK-- |

| Lipophilicity (LogP) | 1.34 | [2] |

Experimental Protocols for Assessing Membrane Permeability

To quantitatively assess the membrane permeability of this compound, standard in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay can be employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model evaluates the passive diffusion of a compound across an artificial lipid membrane.

Workflow for PAMPA:

Caption: Workflow for the PAMPA assay.

Detailed Protocol:

-

Preparation of Plates: A 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate are used.

-

Membrane Coating: The filter of the donor plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

-

Compound Addition: A solution of this compound at a known concentration is added to the wells of the donor plate. The acceptor plate is filled with buffer.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

Concentration Measurement: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured using a sensitive analytical method such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / (Area * time * (VD + VA))) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Where:

-

VD = Volume of donor well

-

VA = Volume of acceptor well

-

Area = Effective surface area of the membrane

-

time = Incubation time

-

[drug]acceptor = Concentration of the drug in the acceptor well

-

[drug]equilibrium = Equilibrium concentration

-

Caco-2 Cell Monolayer Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. This model can assess both passive diffusion and active transport.

Workflow for Caco-2 Assay:

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Compound Addition: this compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.

-

Incubation: The cells are incubated for a specific time period (e.g., 2 hours).

-

Sample Collection and Analysis: Samples are collected from the opposite chamber and the concentration of this compound is quantified by LC-MS/MS.

-

Papp Calculation: The Papp value is calculated similarly to the PAMPA assay, taking into account the surface area of the Transwell membrane.

Intracellular Signaling Pathway of this compound

Upon crossing the cell membrane, this compound mimics the action of endogenous cAMP by activating PKA.

Caption: Signaling pathway of this compound.

Mechanism of Action:

-

Membrane Translocation: this compound passively diffuses across the cell membrane into the cytoplasm.

-

PKA Activation: In the cytoplasm, this compound binds to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, causing the release of the active catalytic subunits.

-

Substrate Phosphorylation: The active catalytic subunits of PKA then phosphorylate various downstream substrate proteins on serine and threonine residues.

-

Cellular Response: The phosphorylation of these substrates triggers a cascade of events leading to specific cellular responses, such as the inhibition of T-cell proliferation or the modulation of platelet function.

Quantifying Intracellular Effects of this compound

To confirm the successful delivery and bioactivity of this compound, it is essential to measure its intracellular concentration and its effect on PKA activation.

Measurement of Intracellular this compound Concentration

Protocol using HPLC-MS/MS:

-

Cell Treatment: Treat cells with a known concentration of this compound for a specific duration.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., methanol or a buffer containing detergents).

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular components.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the intracellular concentration of this compound. A standard curve with known concentrations of this compound should be used for accurate quantification.

PKA Activation Assay

The activation of PKA by intracellular this compound can be assessed by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).

Protocol using Western Blotting:

-

Cell Treatment and Lysis: Treat and lyse the cells as described above.

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-CREB). Also, probe with an antibody for the total amount of the substrate as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative increase in substrate phosphorylation, which corresponds to PKA activation.

Conclusion

This compound serves as a valuable membrane-permeant tool for investigating cAMP-PKA signaling. Its enhanced lipophilicity allows for efficient cellular uptake, enabling the study of a wide range of downstream cellular processes. While direct quantitative permeability data remains to be extensively published, its well-documented biological effects in various cell types underscore its effective membrane translocation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its permeability and subsequent intracellular activity, furthering our understanding of the critical role of cAMP in cellular regulation.

References

The Discovery and Initial Characterization of 8-AHA-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(6-aminohexylamino)-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Since its initial description, this compound has become an invaluable tool in the study of cAMP-mediated signaling pathways, primarily through its application in affinity chromatography for the purification of cAMP-dependent proteins, most notably Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, including its synthesis, biochemical properties, and key experimental applications.

Discovery and Synthesis

The development of this compound was driven by the need for effective tools to isolate and study cAMP-binding proteins. The synthesis involves a two-step process starting from the commercially available 8-bromo-cAMP. The bromine atom at the 8-position of the adenine ring is first substituted with a hexamethylenediamine spacer arm. This nucleophilic substitution reaction results in the formation of this compound.

While the seminal work by Dills et al. (1976) laid the groundwork for the synthesis of 8-substituted cAMP analogs, detailed protocols have been refined over time. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

8-bromo-cAMP sodium salt

-

1,6-diaminohexane (hexamethylenediamine)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-bromo-cAMP sodium salt in anhydrous DMF. Add a significant molar excess of 1,6-diaminohexane to the solution. This excess drives the reaction towards the monosubstituted product and minimizes the formation of bis-substituted cAMP.

-

Reaction Conditions: Add triethylamine to the reaction mixture to act as a base and scavenge the HBr formed during the reaction. Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The exact temperature and reaction time can be optimized by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the crude product by adding the reaction mixture to a large volume of diethyl ether. Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted 1,6-diaminohexane and other impurities.

-

Chromatographic Purification: Further purify the crude product using column chromatography. The choice of stationary and mobile phases will depend on the specific impurities present, but a silica gel column with a gradient of chloroform and methanol is often effective.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Initial Characterization: Biochemical Properties and Interaction with PKA

This compound is characterized by the presence of a six-carbon spacer arm with a terminal amino group at the 8-position of the adenine ring. This modification has several important consequences for its biochemical behavior.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅N₇O₆P | [1] |

| Molecular Weight | 442.39 g/mol | [1] |

| Absorbance Maximum (λmax) | 273 nm | [2] |

| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ at 273 nm | [2] |

Interaction with Protein Kinase A (PKA)

PKA is a key effector of cAMP signaling and exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change that leads to the dissociation and activation of the C subunits. The R subunits have two tandem cAMP-binding domains, designated A and B.

This compound exhibits site-selective binding to the regulatory subunits of PKA, showing a preference for site B of the type I regulatory subunit (RI).[2] This property makes it a valuable tool for studying the distinct roles of the two cAMP-binding sites in PKA activation.

Recent studies using focal molography have provided quantitative data on the binding kinetics and thermodynamics of this compound to the PKA regulatory subunit.[3]

| Parameter | Value (in Buffer) | Value (in 50% Human Serum) | Reference |

| Association Rate Constant (k_on) | 2.0 x 10⁵ M⁻¹s⁻¹ | 1.1 x 10⁵ M⁻¹s⁻¹ | [3] |

| Dissociation Rate Constant (k_off) | 1.1 x 10⁻² s⁻¹ | 1.3 x 10⁻² s⁻¹ | [3] |

| Equilibrium Dissociation Constant (K_D) | 55 nM | 118 nM | [3] |

Key Experimental Applications

The primary application of this compound is in affinity chromatography for the purification of PKA and other cAMP-binding proteins. The terminal amino group of the hexyl spacer allows for its covalent immobilization to a solid support, such as agarose beads.

Affinity Chromatography of PKA

This technique allows for the selective isolation of PKA regulatory subunits and their associated proteins from crude cell or tissue lysates.

Materials:

-

This compound-agarose resin

-

Cell or tissue lysate containing PKA

-

Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors)

-

Wash buffer (Lysis buffer with a lower salt concentration, e.g., 50 mM NaCl)

-

Elution buffer (Wash buffer containing a high concentration of cAMP, e.g., 10-50 mM)

-

Chromatography column

Procedure:

-

Resin Preparation: Swell the this compound-agarose resin in lysis buffer and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of lysis buffer.

-

Sample Loading: Clarify the cell or tissue lysate by centrifugation to remove insoluble debris. Load the clarified lysate onto the equilibrated column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the bound PKA by applying the elution buffer to the column. The high concentration of free cAMP in the elution buffer competes with the immobilized this compound for binding to the PKA regulatory subunits, causing the holoenzyme or the regulatory subunits to be released from the resin.

-

Analysis: Collect the eluted fractions and analyze them for the presence of PKA subunits using techniques such as SDS-PAGE and Western blotting.

PKA Activity Assay

While this compound is primarily used for its binding properties, it can also be used to activate PKA in vitro for activity assays. The following is a general protocol for a radiometric PKA activity assay that can be adapted for use with this compound.

Materials:

-

Purified PKA

-

This compound

-

Kemptide (LRRASLG), a specific PKA substrate

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM MOPS, pH 7.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper (P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a desired concentration of this compound (e.g., 10 µM), Kemptide (e.g., 100 µM), and purified PKA.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specific time period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the Kemptide substrate using a scintillation counter.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the canonical cAMP signaling pathway and the experimental workflow for the characterization of this compound.

Conclusion

This compound has proven to be an indispensable reagent for the study of cAMP signaling. Its key features, including the presence of a functionalizable spacer arm and its site-selective binding to PKA, have enabled significant advances in our understanding of the purification, function, and regulation of cAMP-dependent proteins. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers utilizing this important cAMP analog in their work.

References

Principles and Applications of 8-AHA-cAMP in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Its unique chemical structure, featuring an aminohexylamino linker at the C8 position of the adenine ring, provides a versatile tool for investigating cAMP-mediated signaling pathways. This technical guide delves into the fundamental principles of using this compound in biological research, with a focus on its mechanism of action, its primary application in affinity-based protein purification, and detailed experimental protocols.

Introduction to this compound

This compound is a valuable molecular probe for elucidating the complex roles of cAMP in cellular processes. The key feature of this compound is the hexyl spacer arm terminating in a primary amine group.[1][2] This functional group allows for the covalent attachment of this compound to solid supports, such as agarose beads, or for conjugation with various reporter molecules like fluorescent dyes, without significantly compromising its ability to bind to cAMP-dependent proteins.[2]

One of the significant advantages of this compound is its increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to the native cAMP.[2] This metabolic stability ensures its longevity in experimental systems, making it a reliable tool for studying cAMP signaling.

Mechanism of Action

This compound functions as a selective activator of cAMP-dependent protein kinase (PKA).[2][3] PKA is a key effector enzyme in the cAMP signaling cascade and exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. Upon binding of cAMP to the R subunits, a conformational change occurs, leading to the dissociation of the active C subunits, which can then phosphorylate their downstream targets.

This compound exhibits a preference for binding to the B-site of the type I regulatory subunit (RI) of PKA.[3][4] This site selectivity can be exploited in combination with other cAMP analogs that show preference for the A-site to achieve synergistic and selective activation of PKA type I.[2][3]

Applications in Biological Systems

The primary application of this compound lies in its use as a ligand for affinity chromatography to isolate and identify cAMP-binding proteins from complex biological mixtures such as cell lysates.[4] When immobilized on a solid support like agarose, this compound creates a powerful tool for "pull-down" assays, enabling the enrichment and subsequent identification of proteins that interact with cAMP. This technique is instrumental in discovering novel cAMP effectors and in studying the composition of PKA holoenzymes and their associated A-Kinase Anchoring Proteins (AKAPs).

Furthermore, the terminal amino group of this compound allows for its conjugation with fluorescent dyes, creating fluorescent cAMP analogs. These probes are useful in various applications, including fluorescence polarization assays to study cAMP-protein interactions and in cellular imaging to visualize the localization and dynamics of cAMP signaling.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Inhibition of cell proliferation) | 4-fold more potent than methylamino-cAMP | T lymphocytes | [3] |

| IC50 (Inhibition of cell proliferation) | 8-fold more potent than methylamino-cAMP | IPC-81 cells | [3] |

Experimental Protocols

Affinity Chromatography/Pull-Down Assay for Identification of cAMP-Binding Proteins

This protocol outlines the general steps for using this compound-agarose to enrich for cAMP-binding proteins from a cell lysate for subsequent identification by mass spectrometry.

Materials:

-

This compound-agarose beads

-

Cell lysis buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (e.g., cell lysis buffer with reduced protease inhibitors)

-

Elution buffer (e.g., 10-40 mM cAMP or cGMP in wash buffer, or a low pH buffer like 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 8.5)

-

Spin columns or magnetic rack (depending on the type of agarose beads)

-

End-over-end rotator

-

Spectrophotometer for protein quantification

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (clarified lysate) and determine the protein concentration.

-

-

Bead Equilibration:

-

Resuspend the this compound-agarose slurry and transfer the desired amount to a microcentrifuge tube.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three times with 10 bed volumes of ice-cold lysis buffer.

-

-

Binding of Proteins to Beads:

-

Add a defined amount of cell lysate (e.g., 1-5 mg of total protein) to the equilibrated beads.

-

Incubate the mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant (unbound fraction).

-

Wash the beads 3-5 times with 10-20 bed volumes of ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Competitive Elution: Add 1-3 bed volumes of elution buffer containing a high concentration of free cAMP or cGMP to the beads. Incubate for 10-30 minutes at room temperature with gentle agitation.

-

pH Elution: Add 1-3 bed volumes of low pH elution buffer. Incubate for 5-10 minutes. Immediately neutralize the eluate with neutralization buffer.

-

Pellet the beads and carefully collect the supernatant containing the eluted proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be precipitated (e.g., using TCA) and then resolubilized in a buffer compatible with downstream analysis.

-

Alternatively, the sample can be directly run on an SDS-PAGE gel, and the protein bands of interest can be excised for in-gel digestion and subsequent mass spectrometry analysis.

-

Visualizations

cAMP Signaling Pathway

Caption: The cAMP signaling pathway, from extracellular signal to cellular response.

Experimental Workflow for Identifying cAMP-Binding Proteins

Caption: Workflow for identifying cAMP-binding proteins using this compound pull-down.

References

Methodological & Application

Application Notes and Protocols for 8-AHA-cAMP in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction